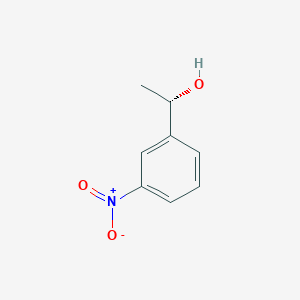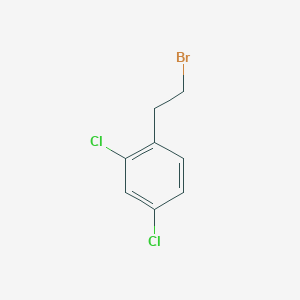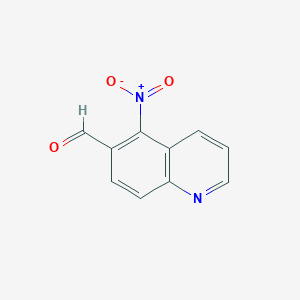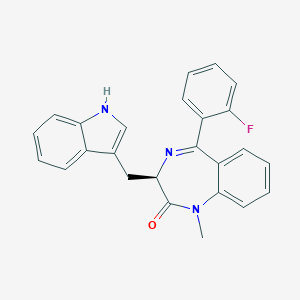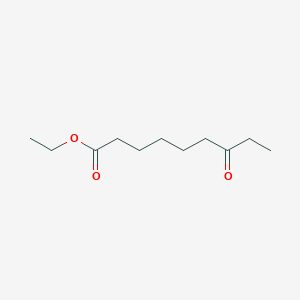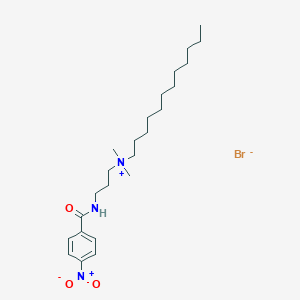
3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide is a quaternary ammonium compound that has gained significant attention in scientific research. This compound is widely used in various fields of research due to its unique properties and functions. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all important topics that need to be explored.
Mecanismo De Acción
The mechanism of action of 3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide is based on its cationic nature. It interacts with negatively charged molecules, such as lipids and proteins, through electrostatic interactions. This interaction leads to the disruption of the membrane structure, resulting in the solubilization of membrane proteins and lipids.
Efectos Bioquímicos Y Fisiológicos
3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide has been shown to have both biochemical and physiological effects. It can cause cell lysis and membrane disruption, leading to the release of intracellular contents. It can also affect the activity of enzymes and other proteins by altering their conformation and stability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide in lab experiments is its ability to solubilize and purify membrane proteins and lipids. It is also relatively easy to use and has a high degree of purity. However, it can be toxic to cells at high concentrations and can interfere with some assays.
Direcciones Futuras
There are several future directions for the use of 3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide in scientific research. One potential application is in the development of new lipid-based drug delivery systems. Another potential application is in the study of membrane protein structure and function. Additionally, this compound could be used in the development of new antimicrobial agents.
Conclusion
In conclusion, 3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide is a versatile compound that has many applications in scientific research. Its unique properties and functions make it an important tool for studying membrane proteins and lipids, as well as for the development of new drug delivery systems and antimicrobial agents. Further research is needed to explore the full potential of this compound in various fields of research.
Métodos De Síntesis
3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide is synthesized by reacting 3-(p-nitrobenzamido)propyl-dimethylamine with dodecyl bromide. This reaction takes place in the presence of a base, such as potassium carbonate, and an organic solvent, such as acetonitrile. The resulting compound is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide is widely used in scientific research as a surfactant and a cationic detergent. It is used to solubilize and purify membrane proteins and lipids, as well as to disrupt cell membranes. This compound is also used in the preparation of liposomes and other lipid-based delivery systems for drugs and other molecules.
Propiedades
Número CAS |
102571-26-6 |
|---|---|
Nombre del producto |
3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide |
Fórmula molecular |
C24H42BrN3O3 |
Peso molecular |
500.5 g/mol |
Nombre IUPAC |
dodecyl-dimethyl-[3-[(4-nitrobenzoyl)amino]propyl]azanium;bromide |
InChI |
InChI=1S/C24H41N3O3.BrH/c1-4-5-6-7-8-9-10-11-12-13-20-27(2,3)21-14-19-25-24(28)22-15-17-23(18-16-22)26(29)30;/h15-18H,4-14,19-21H2,1-3H3;1H |
Clave InChI |
DHPGPCFGGKCSRT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-].[Br-] |
SMILES canónico |
CCCCCCCCCCCC[N+](C)(C)CCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-].[Br-] |
Sinónimos |
dodecyl-dimethyl-[3-[(4-nitrobenzoyl)amino]propyl]azanium bromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



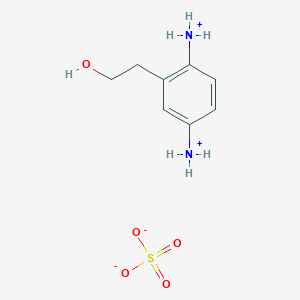

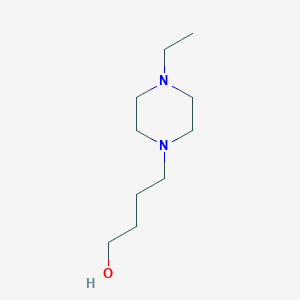
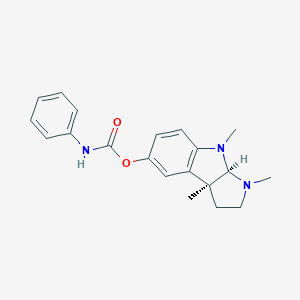
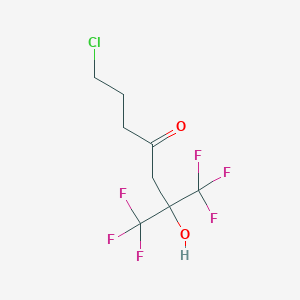
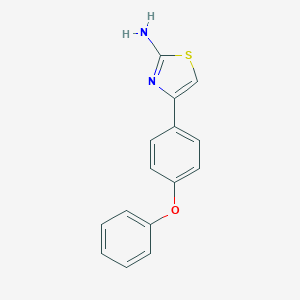
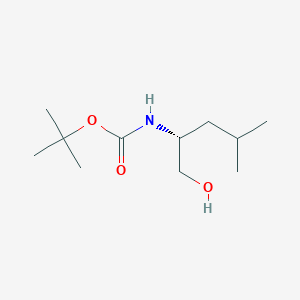
![Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI)](/img/structure/B12835.png)
